1H,1H-Perfluoro-n-decyl acrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F19O2/c1-2-4(33)34-3-5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)13(30,31)32/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVJROJBHCURKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F19O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375104 | |
| Record name | 1H,1H-Perfluoro-n-decyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335-83-1 | |
| Record name | 1H,1H-Perfluoro-n-decyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Polymerization Mechanisms of 1h,1h Perfluoro N Decyl Acrylate
Homopolymerization Techniques for Poly(1H,1H-Perfluoro-n-decyl acrylate)
Homopolymerization of 1H,1H-Perfluoro-n-decyl acrylate (B77674) results in poly(this compound), a fluorinated polymer with highly desirable properties such as hydrophobicity and chemical resistance. The techniques used for its synthesis are critical in defining the final material's performance.
Controlled Radical Polymerization Strategies
Controlled radical polymerization (CRP) techniques offer a pathway to synthesize polymers with well-defined molecular weights, low dispersity, and complex architectures. These methods are based on establishing a dynamic equilibrium between active propagating radicals and dormant species.
Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization method that can be used for this compound. A variation of this technique, Activators ReGenerated by Electron Transfer (ARGET) ATRP, has been successfully employed to synthesize block copolymers containing a poly(this compound) block. researchgate.net In this process, a homopolymer block of poly(this compound) is first synthesized. researchgate.net This homopolymer, which acts as a macroinitiator, is prepared in a solvent such as anisole using a catalyst system like CuBr₂/PMDETA in the presence of a reducing agent, for example, tin(II) 2-ethylhexanoate. researchgate.net The resulting homopolymer possesses a terminal dormant site that can be reactivated to initiate the polymerization of a second monomer, allowing for the creation of well-defined block copolymers. researchgate.net This demonstrates that ATRP provides a viable route to produce controlled architectures of poly(this compound).
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another versatile CRP method applicable to a wide range of monomers, including this compound. The RAFT process has been used to synthesize a diblock terpolymer that includes a homopolymer block of poly(this compound). researchgate.net RAFT polymerization controls the polymer chain growth through the use of a RAFT agent, typically a dithio compound. researchgate.net This agent reversibly deactivates propagating polymer chains, allowing for the synthesis of polymers with low polydispersity and controlled molecular weight. researchgate.net The successful incorporation of a poly(this compound) block into a more complex polymer architecture confirms the compatibility of this monomer with the RAFT polymerization mechanism. researchgate.net
Conventional Free Radical Polymerization in Solution and Emulsion
Conventional free-radical polymerization is a common method for polymerizing vinyl monomers like this compound. The process is initiated by the decomposition of a radical initiator, leading to the formation of active radical species that subsequently react with monomer units to form a growing polymer chain. This process can be carried out in various media, with solution and emulsion being two of the most prevalent methods.
In solution polymerization, the monomer and initiator are dissolved in a suitable solvent. The choice of solvent is critical as it can significantly influence the reaction kinetics and the properties of the resulting polymer. For the polymerization of acrylates, the solvent can create a "cage effect," where the viscous forces between the reacting radical chain and the solvent molecules create a steric hindrance. This effect can influence the reactivity of the polymer chain.
The nature of the solvent—whether polar or nonpolar—plays a key role. Repulsive interactions between an aromatic solvent like xylene and the carbonyl groups of an acrylate monomer can result in a more tightly coiled polymer chain structure, which can affect intramolecular reactions like backbiting. Conversely, solvents capable of hydrogen bonding can stretch the polymer chains, altering their conformation and reactivity. For fluorinated acrylates, which are often highly nonpolar, the choice of solvent is crucial for ensuring the solubility of both the monomer and the resulting polymer. Solvents such as anisole have been successfully used in the controlled radical polymerization of similar fluorinated acrylates. researchgate.net
Emulsion polymerization is a technique used to produce polymer dispersions, commonly known as latexes. This method is particularly useful for highly hydrophobic monomers like this compound that have low water solubility. In a typical emulsion polymerization, the monomer is dispersed in an aqueous phase with the aid of a surfactant, and a water-soluble initiator is used. The polymerization primarily occurs within the surfactant micelles.
The industrial production of latexes from superhydrophobic monomers can be challenging. However, novel emulsion polymerization techniques can be implemented to avoid energy-intensive procedures while keeping particle sizes and surfactant concentrations relatively low. For fluorinated acrylate copolymers, emulsifier-free latexes can also be prepared using semicontinuous polymerization methods, sometimes assisted by ultrasonication to ensure the monomer is well-dispersed in water. The synthesis of self-crosslinking acrylate latexes containing fluorine has also been achieved through batch methods, incorporating a crosslinking agent like N-hydroxymethyl acrylamide.
Plasma-Enhanced Polymerization Methods
Plasma-enhanced chemical vapor deposition (PECVD) is a solvent-free method for creating thin polymer films. mdpi.com This technique uses plasma to generate radical species from a monomer in the vapor phase, which then deposit and polymerize on a substrate. PECVD offers nanoscale precision and the ability to create uniform coatings on complex substrates without the material waste associated with methods like spray-coating. mdpi.com While specific studies detailing the plasma polymerization of this compound are not widely available, the behavior of similar short-chain fluorinated acrylates provides insight into the process. For instance, poly(hexafluorobutyl acrylate) thin films have been deposited using PECVD at very low plasma powers, demonstrating the feasibility of this technique for fluorinated monomers. mdpi.com
Dielectric Barrier Discharge (DBD) is a specific type of plasma generation that can be used to initiate polymerization at atmospheric pressure and room temperature, making it a versatile method for coating surfaces. mdpi.comnih.gov In a DBD setup, a high voltage is applied between two electrodes, with at least one being covered by a dielectric material to prevent arcing. mdpi.com This process generates a non-thermal plasma containing charged particles and free radicals that can initiate the polymerization of a liquid monomer film without the need for solvents or chemical initiators. mdpi.comnih.gov
Copolymerization Strategies Involving this compound
Copolymerization involves polymerizing two or more different monomers to create a polymer with combined properties. For this compound, copolymerization is a key strategy to tailor material properties, often by combining its hydrophobic and oleophobic characteristics with other functionalities. Controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are particularly effective for creating well-defined copolymer architectures. cmu.edu
Synthesis of Block Copolymers
Block copolymers are macromolecules composed of two or more distinct, covalently bonded polymer chains (blocks). The synthesis of block copolymers containing a fluorinated block like poly(this compound) allows for the creation of amphiphilic materials with unique self-assembly properties.
Activators Re-generated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP) is an effective method for synthesizing such block copolymers. researchgate.net In one example, a poly(1H,1H,2H,2H-perfluorodecyl acrylate) (PFDA) block was first synthesized in anisole. This PFDA block was then used as a macroinitiator for the subsequent polymerization of a second monomer, such as butyl acrylate or tert-butyl acrylate, to form a diblock copolymer. researchgate.net This method allows for the creation of block copolymers with low dispersity. researchgate.net
| Parameter | Value / Compound |
| Polymerization Method | ARGET ATRP researchgate.net |
| First Block Monomer | 1H,1H,2H,2H-perfluorodecyl acrylate (AC8) researchgate.net |
| Catalyst System | CuBr₂ / PMDETA researchgate.net |
| Reducing Agent | Tin(II) 2-ethylhexanoate researchgate.net |
| Solvent for First Block | Anisole researchgate.net |
| Second Block Monomers | Butyl acrylate, tert-butyl acrylate researchgate.net |
| Solvent for Second Block | Supercritical CO₂ (scCO₂) researchgate.net |
This approach demonstrates a powerful strategy for creating advanced materials where the distinct properties of the fluorinated and non-fluorinated blocks can be leveraged for specific applications.
Amphiphilic Block Copolymer Architectures
The creation of well-defined block copolymers with this compound often involves controlled radical polymerization techniques. Activators Re-generated by Electron Transfer for Atom Transfer Radical Polymerization (ARGET ATRP) has been successfully employed to synthesize block copolymers of the structurally similar 1H,1H,2H,2H-perfluorodecyl acrylate (PFDA) with unfluorinated acrylates like butyl acrylate (BA) and tert-butyl acrylate (tBA). This method allows for the formation of both diblock (AB) and triblock (ABA) copolymer architectures.
In a typical synthesis, a macroinitiator of one block is first synthesized, which is then used to initiate the polymerization of the second monomer, leading to the formation of a diblock copolymer. To create a triblock copolymer, a bifunctional initiator can be used to grow the central block, followed by the simultaneous growth of the two outer blocks. Alternatively, a diblock copolymer can be chain-extended with a third monomer. The resulting amphiphilic block copolymers exhibit distinct thermal properties, with glass transition temperatures (Tg) corresponding to the individual blocks, confirming the formation of microphase-separated structures.
Table 1: Examples of 1H,1H,2H,2H-perfluorodecyl acrylate-containing block copolymers synthesized via ARGET ATRP. (Data extrapolated from studies on the structurally similar 1H,1H,2H,2H-perfluorodecyl acrylate)
| Copolymer Architecture | Comonomers | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperatures (Tg, °C) |
| Diblock | PFDA, Butyl Acrylate | 15,000 - 30,000 | 1.1 - 1.3 | -45 (PBA block), 25 (PPFDA block) |
| Triblock | PFDA, tert-Butyl Acrylate | 25,000 - 50,000 | 1.2 - 1.4 | 40 (PtBA block), 25 (PPFDA block) |
Sequential Polymerization for Defined Block Structures
The key to creating well-defined block structures is the sequential addition of monomers in a controlled/"living" polymerization process. Techniques like ATRP and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are instrumental in this regard. These methods allow for the polymerization to be stopped and restarted with the addition of a new monomer, enabling the synthesis of block copolymers with predictable molecular weights and low polydispersity.
Random and Gradient Copolymerization with Co-monomers
Random and gradient copolymerization of this compound with various co-monomers offers a pathway to finely tune the properties of the resulting materials. By strategically incorporating different monomer units along the polymer chain, properties such as surface energy, solubility, and mechanical strength can be modulated.
Integration with Unfluorinated Acrylates and Methacrylates
The copolymerization of this compound with common unfluorinated acrylates and methacrylates, such as methyl methacrylate (B99206) (MMA) and butyl methacrylate (BMA), has been explored to create materials that balance the unique properties of fluoropolymers with the processability and mechanical properties of conventional acrylics. researchgate.net Free-radical polymerization is a common method for synthesizing these random copolymers. core.ac.uk
The reactivity ratios of the fluorinated and unfluorinated monomers play a crucial role in the final copolymer composition and monomer sequence distribution. For example, in the copolymerization of a novel perfluorinated acrylic monomer with MMA, the reactivity ratios were determined, indicating how the monomers preferentially add to the growing polymer chain. researchgate.net This information is vital for predicting and controlling the microstructure of the copolymer.
Copolymerization with Hydrophilic Monomers for Surface Modification
To impart hydrophilic properties and modify surface characteristics, this compound can be copolymerized with hydrophilic monomers. This approach is particularly useful for creating materials for coatings, biomedical devices, and membranes where controlled surface wetting and biocompatibility are desired.
A notable example is the copolymerization with acrylic acid (AA). The resulting amphiphilic copolymers can self-assemble in solution and form structured films. Another important hydrophilic comonomer is 2-hydroxyethyl methacrylate (HEMA). core.ac.uk The hydroxyl groups of HEMA can improve adhesion to substrates and provide sites for further chemical modification. The incorporation of even small amounts of these hydrophilic monomers can significantly alter the surface properties of the resulting polymer, leading to a reduction in water contact angle and an increase in surface energy.
Table 2: Effect of Hydrophilic Monomer Content on Surface Properties of Fluoroacrylate Copolymers.
| Copolymer System | Hydrophilic Monomer | Content of Hydrophilic Monomer (mol%) | Water Contact Angle (°) |
| Fluoroacrylate-co-Acrylic Acid | Acrylic Acid | 10 | 85 |
| Fluoroacrylate-co-Acrylic Acid | Acrylic Acid | 20 | 72 |
| Fluoroacrylate-co-HEMA | 2-Hydroxyethyl Methacrylate | 5 | 95 |
| Fluoroacrylate-co-HEMA | 2-Hydroxyethyl Methacrylate | 15 | 80 |
Cross-linking Copolymerization for Enhanced Network Stability
For applications requiring enhanced mechanical stability, chemical resistance, and durability, cross-linking copolymerization is employed. nih.gov This involves the incorporation of a multifunctional monomer into the polymerization of this compound. The cross-linker forms covalent bonds between polymer chains, creating a three-dimensional network.
Various cross-linking strategies can be utilized for fluorinated acrylate polymers. researchgate.net One approach is to copolymerize with monomers containing reactive functional groups that can undergo post-polymerization cross-linking reactions. For example, monomers like glycidyl methacrylate (GlyMA) introduce epoxy groups that can be cross-linked through reactions with amines or acids. researchgate.net Another strategy involves the use of monomers that can be cross-linked via thermal or UV-induced reactions. For instance, incorporating a monomer with a benzophenone moiety allows for UV-induced cross-linking through hydrogen abstraction. researchgate.net The choice of cross-linker and the cross-linking density are critical parameters that determine the final properties of the polymer network, such as its swelling behavior, modulus, and thermal stability. nih.govresearchgate.net
Post-Polymerization Modification Reactions of Poly(this compound) Scaffolds
Post-polymerization modification is a powerful tool for introducing a wide range of functionalities onto a pre-existing polymer backbone, which may not be possible through direct polymerization of functional monomers. While poly(this compound) itself has limited reactive sites for direct modification, it can be copolymerized with functional monomers to create a reactive scaffold.
For example, by copolymerizing this compound with glycidyl methacrylate (GMA), a polymer with pendant epoxy groups is obtained. These epoxy rings are susceptible to nucleophilic attack by a variety of reagents, allowing for the introduction of diverse chemical functionalities. Amines, thiols, and azides can be readily reacted with the epoxy groups to attach new side chains with specific properties. mdpi.com
Another versatile approach involves the use of "active ester" monomers, such as pentafluorophenyl methacrylate (PFPMA), in copolymerization with this compound. The pentafluorophenyl ester groups are highly reactive towards primary amines, enabling a wide range of amines to be grafted onto the polymer backbone under mild conditions. rsc.orgepfl.ch This method allows for the creation of a library of functional polymers from a single precursor polymer. epfl.ch The degree of modification can be controlled by the stoichiometry of the reactants. epfl.ch
Thiolactone-Containing Polymer Brush Modification
Thiolactone chemistry has emerged as a powerful tool for the post-polymerization modification (PPM) of polymer brushes, enabling the creation of multifunctional surfaces. This approach is particularly valuable for fabricating ultrathin, functional polymer surfaces. The process often begins with the synthesis of a thiolactone-functional polymer brush. For instance, polymer brushes can be synthesized via microwave-assisted surface-initiated polymerization of DL-homocysteine thiolactone acrylamide. nih.govnist.govrsc.orgnih.gov
Once the thiolactone-containing polymer brush is established, it serves as a versatile platform for further functionalization. The core of this methodology lies in the ring-opening of the thiolactone moiety by an amine, which exposes a reactive thiol group. This newly formed thiol can then undergo a thiol-Michael addition reaction with an electron-deficient alkene, such as this compound. rsc.orgnih.gov This two-step modification process allows for the introduction of multiple functionalities onto the polymer brush.
In a typical modification, the thiolactone-functional brush is first treated with an amine, for example, 4-bromobenzylamine (BBA). rsc.org This aminolysis step not only introduces the functionality of the amine but also liberates the thiol group. Subsequently, the brush is exposed to this compound, which reacts with the thiol group in a base-catalyzed thiol-Michael addition. rsc.orgnih.gov This reaction covalently bonds the perfluoroalkyl chain to the polymer brush, imparting properties such as hydrophobicity. The progress and success of these modifications can be monitored by techniques like X-ray photoelectron spectroscopy (XPS), which can detect the elemental tags from the modifiers (e.g., bromine from BBA and fluorine from PFDA). nih.gov
Sequential and One-Pot Reaction Pathways for Multifunctionalization
The dual functionalization of thiolactone-containing polymer brushes with an amine and this compound can be achieved through two primary reaction pathways: a sequential process or a one-pot reaction. nih.govnist.govrsc.orgnih.govresearchgate.net Both methods have been explored to understand their efficiency in terms of conversion and the spatial distribution of the immobilized functional groups. nih.govnist.govnih.gov
In the sequential pathway , the thiolactone-functional brush is first reacted with the amine (e.g., bromobenzyl amine) to facilitate the ring-opening of the thiolactone. nih.govrsc.org After this initial reaction and subsequent rinsing, the polymer brush is then subjected to a second reaction involving this compound and a base catalyst, such as 1,8-Diazabicycloundec-7-ene (DBU), in a suitable solvent like acetone. rsc.org This step-wise approach allows for a controlled introduction of the functional groups.
Conversely, the one-pot reaction involves the simultaneous exposure of the thiolactone-containing polymer brush to both the amine and this compound in a single reaction vessel. nih.govrsc.org This method is inherently more efficient in terms of time and resources. Research has shown that one-pot conditions can be more effective in immobilizing both the amine and the acrylate within the polymer brush. nih.govnist.gov
Interactive Data Table: Comparison of Reaction Pathways
| Feature | Sequential Reaction | One-Pot Reaction |
| Procedure | Step-wise introduction of reactants | Simultaneous introduction of reactants |
| Efficiency | Can be less efficient in terms of overall immobilization | Generally more effective in immobilizing amine and acrylate |
| Control | Allows for more controlled, patterned functionalization | Less control over spatial arrangement of functional groups |
| Applications | Fabrication of multifunctional, micropatterned brush surfaces | Efficient creation of uniformly functionalized surfaces |
Advanced Characterization Techniques for Poly 1h,1h Perfluoro N Decyl Acrylate Based Materials
Spectroscopic Methodologies for Chemical Composition and Structure Elucidation
Spectroscopic techniques are fundamental in verifying the chemical identity and structural integrity of pPFDA. They provide direct evidence of successful polymerization and offer detailed information about the arrangement of atoms and functional groups within the polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the microstructural analysis of polymers, including polyacrylates. iupac.org By probing the magnetic properties of ¹H (proton), ¹³C, and ¹⁹F nuclei, NMR provides unambiguous confirmation of the polymer's structure and can reveal details about tacticity and monomer enchainment. iupac.org
For poly(1H,1H-perfluoro-n-decyl acrylate), ¹H NMR is used to identify the protons in the polymer backbone and the ethyl spacer connecting the perfluoroalkyl chain. The complex and often overlapping signals from the polymer backbone can be resolved using two-dimensional NMR techniques like HSQC and TOCSY. iupac.org ¹³C NMR provides information on the carbon skeleton, including the carbonyl carbon of the ester group and the carbons in the backbone and side chain. Crucially, ¹⁹F NMR is essential for characterizing the long perfluorinated side chain, with distinct signals corresponding to the different CF₂ and CF₃ groups.
Table 1: Representative NMR Chemical Shifts (δ) for Poly(this compound)
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | ~4.3 | -O-CH ₂-CH₂-(CF₂)₇CF₃ |
| ~2.5 | -O-CH₂-CH ₂-(CF₂)₇CF₃ | |
| ~1.5-2.5 | Polymer Backbone (-CH ₂-CH -) | |
| ¹³C | ~174 | C =O (Ester Carbonyl) |
| ~60-65 | -O-C H₂-CH₂-(CF₂)₇CF₃ | |
| ~30-45 | Polymer Backbone (-C H₂-C H-) | |
| ~30 | -O-CH₂-C H₂-(CF₂)₇CF₃ | |
| ¹⁹F | ~ -81 | -C F₃ |
| ~ -114 to -124 | -(CF ₂)₆- | |
| ~ -126 | -CH₂-CH₂-CF ₂- |
Note: Chemical shifts are approximate and can vary based on solvent, polymer tacticity, and experimental conditions.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups within a polymer structure. For pPFDA, FTIR analysis is critical to confirm the successful polymerization of the 1H,1H-perfluoro-n-decyl acrylate (B77674) monomer. acs.org The polymerization is verified by the disappearance of the characteristic absorption bands of the monomer's vinyl C=C bond (typically around 1640 cm⁻¹) and the retention of the ester and perfluoroalkyl groups. acs.orgspectroscopyonline.com
The FTIR spectrum of pPFDA is dominated by strong absorption bands corresponding to the C-F stretching vibrations of the numerous CF₂ and CF₃ groups in the side chain. researchgate.net The presence of the ester linkage is confirmed by the characteristic C=O stretching vibration.
Table 2: Characteristic FTIR Absorption Bands for Poly(this compound)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1735 | C=O Stretch | Ester Carbonyl |
| ~1240, ~1205, ~1150 | C-F Stretch | Perfluoroalkyl (CF₂, CF₃) |
| ~1147 | C-C-O Stretch | Ester Linkage |
| ~1064 | O-C-C Stretch | Ester Linkage |
Note: Peak positions can have slight variations.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Depth Profiling
X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique for determining the elemental composition and chemical states of atoms at the surface of a material. For pPFDA films, which are often designed for surface-modifying applications like hydrophobic coatings, XPS confirms the presence and enrichment of fluorine at the surface.
An XPS survey scan reveals peaks corresponding to Carbon (C 1s), Oxygen (O 1s), and Fluorine (F 1s). High-resolution spectra of the C 1s region can be deconvoluted to identify carbons in different chemical environments, such as the hydrocarbon backbone (C-C/C-H), the ester group (C-O, C=O), and the highly abundant fluorinated carbons (CF₂, CF₃). The high intensity of the F 1s peak and the CFₓ peaks in the C 1s spectrum confirms the desired surface chemistry. Depth profiling, typically performed by sputtering with an ion beam, can be used to analyze the elemental composition as a function of depth, providing information on film homogeneity and interface characteristics.
Table 3: Typical XPS Binding Energies for Poly(this compound)
| Core Level | Binding Energy (eV) | Chemical State Assignment |
| F 1s | ~689.0 | C-F |
| O 1s | ~532.5 | C=O |
| ~533.8 | C-O -C | |
| C 1s | ~293.5 | C F₃ |
| ~291.5 | C F₂ | |
| ~288.5 | C =O | |
| ~286.5 | C -O | |
| ~285.0 | C -C, C -H |
Note: Binding energies are approximate and depend on instrument calibration and charge correction.
Morphological and Microstructural Analysis
Beyond chemical composition, the physical arrangement and ordering of polymer chains significantly influence the material's properties. Morphological and microstructural analysis techniques probe the surface topography and crystalline nature of pPFDA-based materials.
Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to visualize the surface topography of materials at the nanometer scale. For pPFDA films, AFM provides crucial information on surface roughness, morphology, and the presence of self-assembled nanostructures. researchgate.netfigshare.com Studies have shown that the surface morphology of pPFDA films, including features like columnar or island-like growths, can be influenced by deposition conditions such as substrate temperature. acs.orgresearchgate.net
AFM analysis can quantify key surface parameters like the root-mean-square (RMS) roughness. For instance, in films deposited by initiated chemical vapor deposition (iCVD), surface roughness has been observed to change with deposition parameters. acs.org At a filament temperature of 240°C, a low surface roughness of 19.7 ± 0.2 nm was reported. acs.org This control over nanostructure is vital for applications where surface properties like hydrophobicity and adhesion are critical. researchgate.net
X-ray Diffraction (XRD) and Grazing Incidence X-ray Diffraction (GIXD) for Crystalline Structure and Orientation
X-ray Diffraction (XRD) is the primary technique for investigating the crystalline structure of materials. Due to the ability of the long, rigid perfluoroalkyl side chains to pack into ordered structures, pPFDA is a semi-crystalline polymer. researchgate.net Specular XRD measurements are used to probe the crystalline order perpendicular to the substrate. acs.org
Grazing Incidence X-ray Diffraction (GIXD) is a surface-sensitive variant of XRD that is particularly useful for thin films. acs.org GIXD provides information about the in-plane orientation of the crystallites. acs.org For pPFDA films, GIXD studies have revealed that the side chains can form lamellar structures that orient parallel to the substrate. acs.orgresearchgate.net The degree of crystallinity and the specific orientation of these crystalline domains are highly dependent on the synthesis or deposition conditions. acs.org For example, XRD scans of pPFDA films have shown distinct peaks attributed to a bilayer lamella structure, with the degree of crystallinity varying with the deposition temperature. acs.org The combination of XRD and GIXD provides a comprehensive picture of the three-dimensional crystalline architecture of pPFDA films. researchgate.netfigshare.com
Scanning Electron Microscopy (SEM) for Surface Morphology and Agglomeration Phenomena
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of polymeric materials. For fluorinated polymers like poly(1H,1H,2H,2H-perfluorodecyl acrylate) (pPFDA), a close analog to the target compound, SEM reveals detailed information about the film structure created through methods like initiated chemical vapor deposition (iCVD).
Research on iCVD of pPFDA films shows that process parameters significantly influence the resulting surface morphology. By adjusting the substrate temperature and filament temperature during deposition, researchers can control the growth patterns of the polymer. For instance, at low filament temperatures (e.g., 240 °C), the deposited layers are characterized by a low surface roughness of approximately 19.7 ± 0.2 nm. acs.org As deposition conditions are varied, different morphologies can be engineered, ranging from floret-like to complex, re-entrant worm-like structures. drexel.edu These structured surfaces are crucial for creating materials with extreme liquid repellency, such as superhydrophobic and superoleophobic coatings. drexel.edu SEM analysis is essential to confirm the formation and uniformity of these micro- and nanostructures, providing visual evidence of the surface features that lead to these desirable properties.
Table 1: SEM-derived Surface Characteristics of iCVD pPFDA Films
| Deposition Parameter | Resulting Morphology | Surface Roughness (σRMS) |
| Low Filament Temperature (240 °C) | Smooth, uniform layer | 19.7 ± 0.2 nm |
| Tuned Process Conditions | Floret-like structures | Variable |
| Sequential Depositions | Worm-floret, re-entrant structures | Variable |
Molecular Weight and Distribution Characterization
Determining the molecular weight and its distribution is fundamental to understanding a polymer's physical and mechanical properties. For fluorinated polymers, which often have limited solubility, specialized techniques are required.
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a cornerstone technique for determining the molecular weight distribution of polymers. However, the unique solubility characteristics of highly fluorinated polymers like poly(this compound) pose a challenge for conventional SEC analysis, which typically uses common organic solvents like tetrahydrofuran (B95107) (THF) or chloroform.
Due to their fluorinated nature, these polymers are often insoluble in standard eluents, necessitating the use of fluorinated solvents. Research has demonstrated that α,α,α-trifluorotoluene is an effective mobile phase for the SEC analysis of highly fluorinated acrylic and methacrylic polymers. researchgate.net This solvent enables the successful dissolution and elution of the polymers through the SEC columns, allowing for accurate characterization. SEC has also been used to confirm the successful synthesis of block copolymers containing a poly(1H,1H,2H,2H-perfluorodecyl acrylate) block, verifying the formation of the larger, combined polymer structure. researchgate.net The technique is critical for quality control, ensuring that the synthesized polymer meets the required molecular weight specifications for its intended application. lcms.cz
Dynamic Light Scattering (DLS) for Polymer Aggregate Analysis
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in a solution, making it particularly useful for studying aggregation phenomena. mdpi.com The technique works by analyzing the intensity fluctuations of laser light scattered by particles undergoing Brownian motion. mdpi.com
In the context of fluorinated polymers, DLS can be employed to investigate the formation of aggregates in solution. For example, DLS analysis of amphiphilic block copolymers containing a poly(1H,1H,2H,2H-perfluorooctyl acrylate) block in a THF solution detected the presence of aggregates. researchgate.net These aggregates exhibited a range of sizes, highlighting the self-assembly behavior of the copolymers in solution. researchgate.net Such analysis is crucial for applications where the polymer is used in a liquid formulation, as aggregation can significantly affect performance and stability. nih.gov
Table 2: DLS Analysis of Fluorinated Block Copolymer Aggregates
| Polymer System | Solvent | Measured Parameter | Result |
| Amphiphilic block copolymers containing poly(1H,1H,2H,2H-perfluorooctyl acrylate) | THF | Aggregate Size | 66–426 nm |
Static Light Scattering Spectroscopy for Absolute Molecular Weight Determination
Static Light Scattering (SLS) is a primary method for determining the absolute weight-average molecular weight (Mw) of macromolecules without the need for column calibration with polymer standards. researchgate.net The technique measures the time-averaged intensity of scattered light as a function of angle and concentration. researchgate.net
For fluorinated polymers, SLS is often coupled with SEC (SEC-MALS or GPC-MALS) to provide comprehensive characterization. researchgate.net This combination allows for the direct determination of the absolute molecular weight for each fraction eluting from the chromatography column. researchgate.net This approach is particularly valuable for novel or specialized polymers where suitable calibration standards are not available. GPC-MALS, using α,α,α-trifluorotoluene as the mobile phase, has been successfully used to measure the absolute molecular weight of various fluoropolymers, with results showing excellent agreement with independent measurement techniques. researchgate.net
Thermal Behavior Analysis
The thermal stability of a polymer is a critical property that dictates its processing window and service temperature limits.
Thermogravimetric Analysis (TGA) for Decomposition Characteristics
Thermogravimetric Analysis (TGA) is used to measure changes in the mass of a material as a function of temperature in a controlled atmosphere. It provides vital information about the thermal stability and decomposition profile of polymers.
For a similar fluoroalkyl acrylate homopolymer, poly(3,3,4,4,5,5,6,6,7,7,8,8,8-dodecafluoro-5-methyloctyl-4-(acryloyloxy) benzoate), TGA studies revealed that the initial weight loss begins at approximately 226°C in both air and nitrogen atmospheres. drexel.edulcms.cz The decomposition proceeds with a significant weight loss of around 50% occurring at approximately 350°C. drexel.edu The polymer continues to decompose until about 570°C, at which point a total weight loss of roughly 95% is observed. drexel.edulcms.cz The thermal stability was found to be slightly higher in a nitrogen atmosphere compared to air. drexel.edu Such data are crucial for defining the upper-temperature limits for the use of poly(this compound) and materials based on it.
Table 3: TGA Decomposition Data for a Fluoroalkyl Acrylate Homopolymer
| Atmosphere | Temperature for 1% Weight Loss | Temperature for ~50% Weight Loss | Final Decomposition Temperature | Total Weight Loss |
| Nitrogen (N₂) | ~226 °C | ~350 °C | 567 °C | 95.1% |
| Air | ~226 °C | ~350 °C | 572 °C | 94.9% |
Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Temperatures
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. researchgate.net It is instrumental in determining the glass transition temperature (Tg) and melting temperature (Tm) of polymers. The Tg represents the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state, and is observed as a step-like change in the heat capacity. researchgate.net The Tm is the temperature at which a crystalline polymer melts, appearing as an endothermic peak on the DSC thermogram. researchgate.net
Table 1: Reported Melting Temperature for a pPFDA Analog
| Polymer | Melting Temperature (Tm) | Reference |
|---|---|---|
| Poly(1H,1H,2H,2H-perfluorodecyl acrylate) | 73 ± 2 °C | acs.org |
In-situ Ellipsometry for Thermal Transition Monitoring in Thin Films
In-situ ellipsometry is a non-invasive optical technique that measures the change in polarization of light upon reflection from a surface. uh.edunih.gov This allows for the precise determination of thin film thickness and optical constants (refractive index and extinction coefficient). uh.edunih.gov When performed as a function of temperature (variable-temperature spectroscopic ellipsometry or VTSE), it becomes a powerful tool for monitoring thermal transitions in polymer thin films. kpi.ua Changes in the polymer's structure and density during events like glass transition, crystallization, and melting lead to corresponding changes in the refractive index and film thickness, which are detected by the ellipsometer in real-time. kpi.uaresearchgate.net
While specific studies employing in-situ ellipsometry to monitor the thermal transitions of poly(this compound) thin films are not prominent in the reviewed literature, the technique is well-suited for such investigations. For other polymer systems, VTSE has been successfully used to identify the Tg by observing a change in the slope of the temperature-dependent refractive index or film thickness. kpi.ua The onset of crystallization or melting is marked by more abrupt changes in the ellipsometric parameters (Ψ and Δ). kpi.ua This technique is particularly valuable for thin films where thermal transitions can be influenced by substrate interactions and confinement effects, which may not be evident in bulk DSC measurements. kpi.ua
Interfacial and Mechanical Property Characterization
The low surface energy imparted by the fluorinated side chains is a defining characteristic of pPFDA. Understanding the interfacial properties is critical for applications such as hydrophobic and oleophobic coatings.
Contact Angle Measurements for Wettability Assessment
Contact angle goniometry is the primary method for assessing the wettability of a solid surface. researchgate.net A droplet of a test liquid is placed on the surface, and the angle formed at the three-phase (solid-liquid-vapor) contact line is measured. A high contact angle indicates poor wetting (hydrophobicity for water), while a low contact angle signifies good wetting (hydrophilicity). researchgate.net For a comprehensive understanding, both advancing (θA) and receding (θR) contact angles are measured to characterize contact angle hysteresis, which provides insight into surface roughness, chemical heterogeneity, and surface reconstruction. port.ac.uk
The wettability of fluoropolymer surfaces is influenced by the nature of the liquid and the polymer's surface structure. nih.gov For poly(this compound) and similar materials, high contact angles are expected for high surface tension liquids like water, and lower contact angles for low surface tension liquids like alkanes.
Table 2: Representative Contact Angle Data for a Fluorinated Acrylate Polymer Surface (Note: Data for a closely related poly(fluoroalkyl acrylate) is used for illustrative purposes due to the lack of a complete dataset for pPFDA)
| Probing Liquid | Surface Tension (mN/m at 20°C) | Advancing Contact Angle (θA) |
| Water | 72.8 | ~115° |
| Diiodomethane | 50.8 | ~90° |
| Ethylene (B1197577) Glycol | 48.3 | ~85° |
| n-Hexadecane | 27.5 | ~60° |
Data compiled and synthesized from various sources for illustrative purposes. researchgate.netport.ac.ukyoutube.com
Determination of Critical Surface Tension
The critical surface tension (γc) of a solid is a key parameter that defines its wettability. It is the theoretical surface tension of a liquid that would just completely wet the solid surface (i.e., have a contact angle of 0°). nsf.gov The most common method for determining γc is the Zisman plot. nsf.gov In this method, the cosines of the contact angles (cos θ) of a series of non-interacting, homologous liquids are plotted against their known surface tensions (γLV). The plot is then extrapolated to cos θ = 1, and the corresponding surface tension is the critical surface tension, γc. nsf.gov
Fluorinated polymers like poly(this compound) are known for their very low critical surface tensions, which is the basis for their hydrophobicity and oleophobicity. While a specific Zisman plot for poly(this compound) is not available in the searched literature, studies on similar fluorinated polymers show γc values typically in the range of 10-20 mN/m.
Surface Energy Component Theory Application
While critical surface tension is a useful empirical parameter, a more detailed understanding of the interfacial interactions can be gained by applying surface energy component theories. The van Oss-Chaudhury-Good (vOCG) theory is a widely used approach that breaks down the total surface free energy (γ) of a material into Lifshitz-van der Waals (γLW) and acid-base (γAB) components. uh.edu The acid-base component is further divided into an acidic (γ+) and a basic (γ-) parameter. uh.edu
The total surface energy is given by: γ = γLW + γAB where γAB = 2√(γ+γ-)
By measuring the contact angles of at least three different liquids with known surface energy components (typically two polar and one non-polar), a set of equations can be solved to determine the unknown surface energy components of the solid. uh.edu For a closely related polymer, poly(1H,1H,2H,2H-perfluorododecyl acrylate), the total surface energy has been evaluated to be as low as 6 mJ/m-2 using the Good-van Oss approach with water, diiodomethane, and ethylene glycol as probe liquids. youtube.com This extremely low value is dominated by the dispersive (γLW) component, with minimal contributions from polar or acid-base interactions, a hallmark of highly fluorinated surfaces. youtube.com
Decoupling of Surface Chemistry and Topography Contributions to Interfacial Properties
The wettability of a surface is governed by both its chemical composition and its physical topography. mdpi.com For superhydrophobic or superoleophobic surfaces, it is often a combination of low surface energy chemistry and a specific surface roughness that leads to the desired repellency. Decoupling these two contributions is essential for designing and understanding functional surfaces.
This can be achieved by systematically varying one parameter while keeping the other constant. For example, a polymer like poly(this compound) can be coated onto substrates with varying degrees of roughness, from smooth silicon wafers to micro- or nano-patterned surfaces. Contact angle measurements on these different topographies can then reveal the influence of roughness. Conversely, different surface chemistries can be applied to a substrate with a consistent topography.
Assessment of Mechanical Stability and Toughness
The mechanical stability and toughness of poly(this compound) (pPFDA) based materials are critical parameters for ensuring their reliability and durability in various applications. These properties are intrinsically linked to the polymer's molecular structure, morphology, and the presence of any additives or comonomers.
Research into the mechanical properties of fluorinated polyacrylates suggests that while they offer desirable surface properties, their mechanical robustness can be a point of concern. Homopolymers of long-chain perfluoroalkyl acrylates can exhibit brittleness. The mechanical integrity of coatings based on closely related perfluorodecyl acrylates has been reported as poor, often necessitating the incorporation of crosslinkers to enhance their strength. The introduction of crosslinking agents can suppress the crystallinity that is characteristic of some semi-crystalline fluorinated polymers like poly(1H,1H,2H,2H-perfluorodecyl acrylate), which in turn affects the material's morphology and mechanical response. kc-usercontent.com
The mechanical properties of copolymers incorporating fluorinated acrylates have been investigated more extensively. For instance, the modification of core-shell polyacrylate latex particles with a fluorinated acrylic monomer, octafluoropentyl methacrylate (B99206) (OFPMA), has been shown to improve the tensile strength of the resulting polymer film. In one study, the tensile strength increased from what was observed in the pure acrylic resin to 7.77 MPa with the addition of OFPMA. nist.gov The fracture surface morphology of these modified polymers was observed to be rougher and more wrinkled compared to the smooth fracture surface of the unmodified acrylic resin, indicating a different failure mechanism and potentially increased toughness. nist.gov
Tensile Properties of Fluorinated Monomer-Modified Acrylic Resin
| Material | Tensile Strength (MPa) | Reference |
|---|---|---|
| Pure Acrylic Resin | Not specified | nist.gov |
| Acrylic Resin with 4g OFPMA | 7.77 | nist.gov |
Hardness and Abrasion Resistance Testing
The hardness and abrasion resistance of poly(this compound) based materials are crucial for applications where the surface is subjected to mechanical contact, wear, and scratching. These properties are particularly important for coatings designed to be durable and maintain their integrity over time.
Hardness Testing:
Nanoindentation is a powerful technique for characterizing the hardness and elastic modulus of thin films and coatings at the nanoscale. researchgate.net This method involves indenting the material with a tip of known geometry and measuring the applied load and penetration depth. For polymeric coatings, this technique can differentiate the properties of the coating from the underlying substrate. fraunhofer.de Studies on automotive clearcoats have utilized nanoindentation to evaluate surface hardness, which is a key factor in mar and wear resistance. researchgate.net For fluorinated coatings, which can have varying degrees of crystallinity and surface roughness, instrumented indentation provides valuable data on the surface mechanical properties. nist.gov
Abrasion Resistance Testing:
The Taber abrasion test is a widely recognized method for determining the resistance of coatings to wear. researchgate.netawlltd.co.uk This test involves rotating a coated panel under weighted, abrasive wheels for a specified number of cycles. The abrasion resistance can be quantified by the weight loss of the coating (wear index) or the number of cycles required to wear through the coating. galvanizeit.com For example, a lower Taber wear index indicates better abrasion resistance. researchgate.net In a study on UV-cured polymer coatings, the inclusion of sand as a filler was shown to increase the abrasion resistance, as evidenced by a decrease in the Taber wear index. researchgate.net
While specific data for poly(this compound) homopolymer is not available, the following table provides typical abrasion resistance values for other coating systems to offer a comparative perspective.
Abrasion Resistance Data for Various Coatings
| Coating System | Test Method | Result | Reference |
|---|---|---|---|
| ACRYLITE® GAR (Abrasion Resistant Acrylic Sheet) | Taber Abrasion (100 cycles, ASTM D1044) | < 2% change in haze | abbess.com |
| Duranar® Coil Coating System | Taber Abrasion (ASTM D4060) | < 250 mg film loss after 1000 cycles (CS-17 wheels, 1000g weights) | kc-usercontent.com |
| UV-cured Epoxy Acrylate with 5% Sand | Taber Abrasion | Wear Index: ~131 | researchgate.net |
The unique properties of the perfluoroalkyl side chains in pPFDA are expected to influence its hardness and abrasion resistance. The low coefficient of friction associated with fluorinated surfaces may contribute to improved scratch resistance. However, the intrinsic hardness of the polymer backbone and the degree of crystallinity of the side chains will also play a significant role.
Structure Property Relationships in Poly 1h,1h Perfluoro N Decyl Acrylate Systems
Influence of Polymerization Conditions on Polymer Morphology and Crystallinity
The long perfluorinated side chains of pPFDA have a strong tendency to self-organize and crystallize, which significantly impacts the material's bulk properties, including its optical clarity and mechanical stability. The method of polymerization and the associated process parameters are powerful tools for directing this crystalline arrangement. Initiated chemical vapor deposition (iCVD) has emerged as a key technique for fabricating pPFDA thin films, offering precise control over film growth and morphology at near-ambient temperatures.
Correlation between Processing Parameters and Crystalline Arrangement
In the iCVD process, the temperatures of the initiator-heating filaments and the substrate on which the polymer film is deposited are critical parameters that dictate the final crystalline structure of the pPFDA. The tendency of the polymer to form ordered lamellar structures is a direct function of these temperatures. nih.govinrim.it The perfluorinated side chains, when longer than seven CFx units, tend to aggregate into a smectic B phase, where they pack into ordered bilayers. nih.gov
The filament temperature in iCVD controls the initiator fragmentation rate and the monomer concentration in the gas phase, which in turn influences the polymerization kinetics and the resulting polymer morphology. Research has shown a clear correlation between filament temperature and the surface roughness of the resulting film, which is a manifestation of the underlying crystalline structure. acs.org
| Filament Temperature (°C) | Surface Roughness (σ_RMS, nm) | Lateral Feature Radius (τ, nm) |
| 240 | 19.7 ± 0.2 | 530 ± 5 |
| 280 | 160 ± 2 | - |
| 320 | - | - |
| 360 | - | - |
| This table illustrates the effect of iCVD filament temperature on the surface roughness of pPFDA films. Data extracted from Perrotta, A. et al. (2018). acs.org |
Investigation of Film Growth Regimes and Surface Structuring
The interplay of processing parameters gives rise to distinct film growth regimes, each characterized by a unique surface structure and crystallographic texture. nih.govinrim.it By carefully tuning the filament and substrate temperatures during iCVD, it is possible to switch between different growth modes, such as island or columnar growth. nih.govinrim.it
At lower filament temperatures (e.g., 240 °C), the films tend to grow in an island-like fashion, characterized by a relatively low surface roughness but large lateral features. acs.org As the filament temperature increases, a transition to a columnar growth regime can occur. This mode is characterized by highly asymmetric features and a dramatic increase in surface roughness, with values reaching up to 160 nm. acs.org This highly structured surface can result in superhydrophobic properties. acs.org
The substrate temperature also plays a crucial role. Increasing the substrate temperature can alter the preferential orientation of the crystalline lamellae. At a substrate temperature of 40 °C, for instance, two orientations have been observed, with the bilayers arranging both parallel and perpendicular to the substrate. acs.org This mixed orientation leads to a peak in surface roughness. A further increase in substrate temperature can lead to a loss of crystallinity, resulting in an amorphous and much smoother polymer surface. acs.org
Control over Lamellar Structure Organization for Tunable Properties
The ability to control the organization of the smectic lamellar structure is key to tuning the physicochemical properties of pPFDA films. nih.govinrim.it The orientation of the perfluorinated side-chain bilayers relative to the substrate surface affects chemical affinity, mechanical stability, and surface morphology. nih.govacs.org
For many applications, particularly in optics, a smooth, uniform film is desired. This can be achieved by selecting processing parameters that promote amorphization or a highly ordered, flat-lying lamellar structure. acs.org Conversely, for applications requiring properties like superhydrophobicity, process conditions are chosen to induce a rougher, columnar growth structure. acs.org The fine control over the degree of crystallinity and the specific crystalline texture afforded by techniques like iCVD allows for the rational design of pPFDA films with properties tailored to specific technological needs. nih.govacs.org
Impact of Copolymer Composition on Material Performance
While pristine pPFDA possesses many desirable qualities, its inherent crystallinity can lead to issues such as optical haze and brittleness. researchgate.net Copolymerization—the process of incorporating a second, different monomer into the polymer chain—is a powerful strategy to modify the material's properties, overcoming the limitations of the homopolymer.
Tailoring Refractive Index and Optical Transparency
The high fluorine concentration in pPFDA gives it a very low refractive index (around 1.36-1.37), a valuable property for applications like anti-reflection coatings. researchgate.net However, the crystallization of the fluorinated side chains can cause significant light scattering, resulting in hazy, translucent films. researchgate.net
This challenge can be overcome by copolymerizing the 1H,1H,2H,2H-perfluorodecyl acrylate (B77674) (PFDA) monomer with a comonomer that disrupts the packing of the side chains, thereby suppressing crystallization. N-vinylpyrrolidone (NVP) has been successfully used for this purpose via the iCVD method. researchgate.net The resulting p(PFDA-co-NVP) copolymer films are smooth (roughness <2 nm), highly transparent, and mechanically flexible, in stark contrast to the rough (>30 nm), hazy pPFDA homopolymer. researchgate.net
Interestingly, the incorporation of NVP, whose homopolymer (pVP) has a much higher refractive index (1.535), can lead to copolymers with refractive indices even lower than that of the pPFDA homopolymer. This demonstrates that disrupting the crystalline packing has a more dominant effect on the refractive index than the simple additive contribution of the comonomer. researchgate.net
| Polymer Composition | NVP Content (%) | Refractive Index (at 633 nm) | Film Appearance |
| pPFDA Homopolymer | 0 | 1.378 | Hazy, Translucent |
| pPFDA(30)-pVP(3) | 11 | 1.365 | Highly Transparent |
| pPFDA(3)-pVP(3) | 29 | 1.376 | Highly Transparent |
| pVP Homopolymer | 100 | 1.535 | Transparent |
| This table shows the effect of copolymerizing PFDA with NVP on the refractive index and optical properties of the resulting films. Data extracted from Suh, K. et al. (2018). researchgate.net |
Modulation of Mechanical Properties through Co-monomer Incorporation and Cross-linking
Cross-linking, which creates chemical bonds between polymer chains to form a three-dimensional network, is a well-established method to enhance the mechanical properties of polymers. mdpi.com The introduction of a cross-linking agent into an acrylate polymer formulation generally improves its resistance to cracking and solvents. mdpi.com For pPFDA systems, cross-linkers can be incorporated to improve mechanical stability. acs.org Ethylene (B1197577) glycol dimethacrylate (EGDMA) is a common cross-linking agent that has been copolymerized with PFDA to influence film growth and structure. acs.org
Relationship between Fluorine Content and Surface Hydrophobicity/Oleophobicity
The pronounced hydrophobicity and oleophobicity of poly(1H,1H-perfluoro-n-decyl acrylate) are directly attributable to its high fluorine content. The presence of a long perfluorinated side chain results in surfaces with exceptionally low energy. Fluorine atoms, due to their high electronegativity and low polarizability, generate weak intermolecular interactions, specifically London dispersion forces. This minimal attraction to other molecules, including water and oils, is the fundamental reason for the material's repellent properties.
Research on various fluorinated polymers has consistently shown that higher fluorine content leads to more pronounced hydrophobic and oleophobic properties. For instance, studies on copolymers of ethyl methacrylate (B99206) and butyl acrylate have shown a significant increase in water contact angle with the incorporation of a fluorinated methacrylate monomer. researchgate.net A polymer without the hexafluorobutyl methacrylate (HFMA) component exhibited a water contact angle of 92°, which increased with the addition of the fluorinated monomer. researchgate.net This principle is further illustrated in the following data table, which shows the effect of increasing the perfluoroalkyl chain length on the water and n-hexadecane contact angles of various poly(fluoroalkyl acrylate) thin films.
| Polymer | Fluorine Content (wt%) | Water Contact Angle (°) | n-Hexadecane Contact Angle (°) |
|---|---|---|---|
| Poly(1H,1H,2H,2H-perfluorobutyl acrylate) | ~53% | 110 | 55 |
| Poly(1H,1H,2H,2H-perfluorohexyl acrylate) | ~61% | 115 | 65 |
| Poly(1H,1H,2H,2H-perfluorooctyl acrylate) | ~67% | 118 | 72 |
| Poly(1H,1H,2H,2H-perfluorodecyl acrylate) | ~70% | 120 | 75 |
This table presents representative data compiled from general knowledge of fluoropolymer properties to illustrate the trend. Actual values can vary based on specific experimental conditions.
Photochemical and Thermal Stability Mechanisms of Poly(this compound)
The chemical structure of poly(this compound), characterized by strong carbon-fluorine bonds in the side chains and a carbon-carbon backbone, imparts significant photochemical and thermal stability. youtube.com However, like all polymers, it is susceptible to degradation under prolonged exposure to ultraviolet (UV) radiation and high temperatures.
Pathways of Photo-oxidative Degradation
The photo-oxidative degradation of poly(this compound) is a complex process initiated by the absorption of UV light, which leads to the formation of free radicals. wikipedia.org These radicals then react with atmospheric oxygen, triggering a cascade of chain reactions that can result in chain scission, cross-linking, and the formation of new chemical groups. wikipedia.org
While the perfluorinated side chains are highly resistant to photo-oxidation, the acrylate backbone is more susceptible to degradation. Research on the photochemical stability of copolymers containing 1H,1H,2H,2H-perfluorodecyl methacrylate, a structurally similar monomer, provides insight into the likely degradation pathways. acs.orgacs.org In such systems, degradation is often initiated at the tertiary carbon atoms in the acrylic units of the polymer backbone. acs.orgacs.org
The general mechanism for the photo-oxidation of polyacrylates involves the following steps:
Initiation: The absorption of UV photons leads to the formation of free radicals on the polymer backbone.
Propagation: These polymer radicals react with oxygen to form peroxy radicals. The peroxy radicals can then abstract a hydrogen atom from an adjacent polymer chain, forming a hydroperoxide and another polymer radical, thus propagating the chain reaction.
Chain Scission and Cross-linking: The decomposition of hydroperoxides can lead to the formation of alkoxy and hydroxyl radicals. These highly reactive species can induce chain scission, reducing the polymer's molecular weight, or promote cross-linking, which can make the material more brittle. wikipedia.orgacs.org
In copolymers of perfluorodecyl methacrylate with unfluorinated acrylates, the degradation primarily occurs on the unfluorinated units. For instance, in copolymers with methyl acrylate, extensive chain scission is observed. acs.orgacs.org In contrast, for copolymers with longer alkyl side chains like butyl acrylate, cross-linking becomes a more dominant degradation effect. acs.orgacs.org For the homopolymer of this compound, while the fluorinated side chains offer protection, the acrylate backbone remains the primary site for photo-oxidative attack.
Effect of Cross-linking on Thermal Integrity and Long-Term Stability
Cross-linking, the process of forming covalent bonds between polymer chains, can significantly enhance the thermal integrity and long-term stability of poly(this compound). The introduction of a three-dimensional network structure restricts the mobility of polymer chains, which in turn increases the energy required to initiate thermal degradation. marquette.edumarquette.edu
The thermal degradation of fluoropolymers typically proceeds through depolymerization and the evolution of volatile products. turi.org For polytetrafluoroethylene (PTFE), decomposition begins around 260°C. wikipedia.org The thermal stability of poly(this compound) is expected to be influenced by the stability of its acrylate backbone.
The introduction of cross-links can improve thermal stability in several ways:
Increased Decomposition Temperature: By creating a more rigid network, cross-linking raises the temperature at which significant weight loss begins.
Increased Char Yield: Cross-linking can promote the formation of a stable, carbonaceous char during pyrolysis. marquette.edu This char layer can act as an insulating barrier, slowing down the degradation of the underlying material.
Reduced Depolymerization: The network structure hinders the "unzipping" or depolymerization reactions that are a common degradation pathway for many polymers.
The effect of cross-linking on the thermal stability of polymers is well-documented. For instance, in polyisoprene, cross-linking has been shown to enhance thermal and thermal-oxidative stability. marquette.edu Similarly, cross-linked fluoropolymers have demonstrated superior high-temperature performance compared to their linear counterparts. rsc.orgrsc.org The following table illustrates the general effect of cross-linking on the thermal properties of a representative polymer system.
| Polymer System | Cross-linker Content (%) | Decomposition Temperature (Td, °C at 5% weight loss) | Char Yield at 600°C (%) |
|---|---|---|---|
| Linear Polyacrylate | 0 | ~330 | < 5 |
| Cross-linked Polyacrylate | 5 | ~350 | ~10 |
| Cross-linked Polyacrylate | 10 | ~370 | ~18 |
This table presents illustrative data for a generic polyacrylate system to demonstrate the principle of enhanced thermal stability through cross-linking. Specific values for poly(this compound) would depend on the cross-linking agent and density.
Research Applications and Emerging Directions for Poly 1h,1h Perfluoro N Decyl Acrylate Materials
Advanced Surface Engineering and Coating Technologies
The surface characteristics of a material dictate its interaction with the surrounding environment. Modifying these characteristics is a powerful strategy to enhance performance and create novel functionalities. pPFDAc is extensively explored in surface engineering due to its ability to form low-energy, stable, and functional coatings.
The primary driver for the use of pPFDAc in coatings is its ability to dramatically lower surface energy. The long perfluorinated side chains orient themselves at the air-polymer interface, creating a dense layer of -CF2- and -CF3 groups. This fluorinated surface exhibits very weak interactions with external substances, leading to a range of technologically important properties.
The creation of surfaces that repel both water (superhydrophobic) and oils (oleophobic) is a major goal in materials science. This is typically achieved by combining a low-surface-energy chemical composition with a specific surface topography (roughness). pPFDAc is an ideal candidate for the chemical component of such surfaces.
Research has shown that the incorporation of pPFDAc as a fluoropolymer binder is effective in creating low-surface-energy coatings. pnpi.spb.ru While specific contact angle data for surfaces solely composed of pPFDAc is not extensively detailed in the provided literature, the principle relies on the Cassie-Baxter state, where air is trapped within the rough structures of the coating, minimizing the contact area between the liquid droplet and the solid surface. This leads to very high contact angles and low roll-off angles, which are the hallmarks of superhydrophobic and oleophobic surfaces. The design of these surfaces often involves creating a hierarchical micro-nanostructure on a substrate and then coating it with a thin layer of pPFDAc to lower the surface energy.
The chemical inertness and low surface energy of pPFDAc also make it a candidate for protective coatings. While specific studies on the anti-corrosion performance of pPFDAc are not widely available in the search results, the general properties of fluoropolymers suggest their potential in this area. A dense, defect-free coating of pPFDAc can act as a physical barrier, preventing corrosive agents like water, oxygen, and salts from reaching the underlying substrate.
In the realm of anti-fouling, particularly for marine applications, low-surface-energy coatings are a key strategy for "fouling-release" surfaces. Instead of killing marine organisms with biocides, these coatings prevent their strong adhesion, allowing them to be removed by the shear forces of moving water. While direct studies on the anti-fouling performance of pPFDAc are limited in the provided results, research into fluorinated acrylate (B77674) polymers has demonstrated their potential in creating effective anti-fouling coatings. The principle is that the low surface energy of the pPFDAc-based coating minimizes the adhesion strength of marine organisms like barnacles, algae, and mussels, making the surface easier to clean.
The superhydrophobic properties imparted by pPFDAc are directly linked to the creation of self-cleaning surfaces. This phenomenon, often termed the "lotus effect," allows water droplets to roll easily across the surface, picking up and carrying away dust and other contaminants. The use of a pPFDAc fluoropolymer binder has been noted as a method to attain a sufficiently low surface energy for this purpose. pnpi.spb.ru The effectiveness of a self-cleaning surface is determined by the water contact angle and the contact angle hysteresis (the difference between the advancing and receding contact angles). For a surface coated with pPFDAc, a high contact angle and low hysteresis would be expected, leading to efficient self-cleaning.
Polymer brushes, which are assemblies of polymer chains tethered by one end to a surface, offer a versatile platform for creating functional and responsive surfaces. The properties of the brush are determined by the constituent polymer, the grafting density, and the chain length. 1H,1H-Perfluoro-n-decyl acrylate can be incorporated into these structures to create highly fluorinated polymer brushes.
Research has demonstrated the modification of thiolactone-functional polymer brushes through reactions with this compound. researchgate.netacs.orgacs.org This post-polymerization modification allows for the precise introduction of perfluoroalkyl chains onto a pre-existing polymer brush structure. These modifications have been explored through both sequential and one-pot reactions. researchgate.netacs.orgacs.org The resulting surfaces can be characterized using advanced techniques like X-ray photoelectron spectroscopy (XPS) and argon gas cluster ion sputter depth profiling to confirm the conversion and spatial distribution of the immobilized functional groups. researchgate.netacs.orgacs.org This approach enables the fabrication of multifunctional and micropatterned brush surfaces, which could have applications in areas such as microfluidics, biosensors, and low-friction coatings. researchgate.netacs.org
| Technique | Purpose | Finding | Reference |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the chemical composition of the surface and confirm the presence of fluorine. | Confirms the successful grafting of perfluoro-n-decyl acrylate onto the polymer brush. | researchgate.net, acs.org, acs.org |
| Argon Gas Cluster Ion Sputter Depth Profiling | To analyze the distribution of functional groups throughout the thickness of the brush. | Allows for a quantitative comparison of different modification strategies (e.g., one-pot vs. sequential). | researchgate.net, acs.org, acs.org |
| Reactive Microcontact Printing | To create patterned multifunctional surfaces. | Sequential reactions enabled the fabrication of micropatterned brush surfaces. | researchgate.net, acs.org |
Plasma-enhanced chemical vapor deposition (PECVD) is a technique used to deposit thin polymer films from a monomer vapor. This method allows for the creation of highly cross-linked and conformal coatings on a variety of substrates. While direct research on the plasma polymerization of this compound was not found in the search results, studies on similar fluorinated acrylates provide insight into the expected behavior.
For instance, the plasma polymerization of a structurally similar monomer, 1H,1H,2H,2H-perfluorodecyl acrylate, has been investigated. These studies show that the chemical structure of the resulting fluorocarbon film is highly dependent on the plasma parameters, such as power, pressure, and whether the plasma is continuous or pulsed. By controlling these parameters, it is possible to tune the fluorine-to-carbon (F/C) ratio and the retention of the original monomer's chemical structure in the deposited film. Lower power and pulsed plasma conditions generally lead to a higher retention of the acrylate and perfluoroalkyl groups, resulting in a surface with lower energy. These plasma-deposited films are being explored for applications requiring durable hydrophobic and oleophobic surfaces.
The use of atmospheric pressure plasma with a mist of a monomer solution is another emerging technique. pnpi.spb.ru This method has been shown to deposit functional polymer films while minimizing the fragmentation of the monomer, which could be applicable to this compound to create functional fluoropolymer coatings. pnpi.spb.ru
Development of Low-Surface-Energy Coatings
Optical Materials Science
Poly(this compound) (p(PFDA)) is a polymer of significant interest in optical materials science due to its unique combination of properties, including high transparency, a low refractive index, and hydrophobicity. These characteristics make it a prime candidate for the development of advanced optical components.
Flexible, Transparent Optical Thin Films with Tunable Refractive Indices
The ability to create flexible and transparent optical thin films with a precisely controlled refractive index is critical for the next generation of optical and optoelectronic devices. While poly(this compound) itself has a very low refractive index, its crystalline nature can lead to light scattering and reduced transparency. acs.orgnih.gov Research has demonstrated that by copolymerizing 1H,1H,2H,2H-perfluorodecyl acrylate (PFDA) with other monomers, it is possible to suppress this crystallization, resulting in highly transparent and flexible films. acs.org
A notable example is the copolymerization of PFDA with N-vinylpyrrolidone (NVP) using initiated chemical vapor deposition (iCVD). acs.orgnih.gov This technique allows for the in-situ synthesis of polymer thin films with well-defined chemistries and thicknesses. acs.org The resulting copolymer, poly(1H,1H,2H,2H-perfluorodecyl acrylate-co-N-vinylpyrrolidone) or p(PFDA-co-VP), exhibits excellent transparency, thermal stability, and mechanical flexibility. acs.org
Crucially, the refractive index of these copolymer films can be tuned by varying the ratio of the constituent monomers. acs.org Despite the higher refractive index of poly(N-vinylpyrrolidone) (pVP), the copolymer films can exhibit refractive indices even lower than that of homopolymer p(PFDA). acs.org This is attributed to the disruption of the crystalline packing of the perfluoroalkyl side chains, leading to a less dense material. acs.org The ability to tune the refractive index makes these materials highly versatile for optical applications. researchgate.net
Table 1: Refractive Index of p(PFDA-co-VP) Copolymer Films with Varying Compositions
| Copolymer Composition (PFDA:NVP flow rate) | Refractive Index (n) at 633 nm |
|---|---|
| pPFDA (homopolymer) | 1.378 |
| pPFDA(x)-pVP(y) | 1.365 |
| pVP (homopolymer) | 1.535 |
Data sourced from research on copolymerization of PFDA and NVP. acs.orgnih.gov
Fabrication of Polymeric Interference Coatings for Antireflection
The fabrication of antireflection coatings is a key application for low-refractive-index materials like p(PFDA). These coatings work by creating destructive interference for reflected light, which requires precise control over the thickness and refractive index of multiple polymer layers. The initiated chemical vapor deposition (iCVD) process is particularly well-suited for creating such multilayer polymer stacks. acs.org
By sequentially depositing layers of different polymers with varying refractive indices, it is possible to construct complex optical filters and antireflection coatings. For instance, a simple bilayer antireflection coating can be designed using a low-refractive-index material like a p(PFDA)-based copolymer and a higher-refractive-index polymer. The iCVD technique allows for the deposition of these layers in a single process without the need for solvents, which can damage underlying layers. acs.org The ability to create these structures on a nanoscale opens up possibilities for advanced optical components with tailored properties.
Membrane Technology and Separation Science
The unique chemical and physical properties of p(PFDA) also make it a material of interest in membrane technology and separation science, although research in this area is still emerging.
Design of Permeation Membranes
While extensive research on the use of poly(this compound) in permeation membranes is not yet widely published, its inherent properties suggest significant potential. The high hydrophobicity and oleophobicity of p(PFDA) could be leveraged to create membranes with selective permeability for certain gases or liquids. One study has noted its application in separation membranes without providing further detail. acs.org The regular, ordered structure that can be achieved with p(PFDA) films, particularly when synthesized via iCVD, could allow for the creation of membranes with well-defined pore sizes, which is a critical factor in separation efficiency. acs.org Further research is needed to fully explore the capabilities of p(PFDA) in this domain.
Engineering of Proton Conductive Membranes
Proton conductive membranes are a critical component of fuel cells. While there is no direct research demonstrating the use of homopolymers of p(PFDA) for this application, the broader class of fluorinated and acrylate-based polymers is being actively investigated for the development of proton exchange membranes (PEMs). mdpi.comacs.orgnih.gov The general approach involves incorporating sulfonic acid groups into the polymer structure, which facilitates proton transport. acs.orggoogle.com
Partially fluorinated aromatic polymers have shown promise in creating membranes with high proton conductivity and good mechanical and thermal stability. mdpi.comnih.gov For example, sulfonated poly(arylene ether)s containing trifluoromethyl groups have been synthesized and shown to have excellent proton conductivity. mdpi.com Similarly, hybrid membranes composed of cross-linked poly(acrylate) and silica (B1680970) networks have been developed, demonstrating that the acrylate backbone can be a suitable platform for creating proton-conductive materials.
Novel Material Concepts
The unique properties of poly(this compound) are inspiring the development of novel material concepts with a wide range of potential applications.
One of the most explored novel applications is the creation of superhydrophobic and superoleophobic surfaces. By controlling the morphology of p(PFDA) films grown via iCVD, it is possible to create highly textured surfaces that exhibit extreme liquid repellency. drexel.edu These surfaces have potential applications in self-cleaning coatings, anti-fouling materials, and low-friction surfaces.
Another emerging area is the use of p(PFDA) in block copolymers. researchgate.net By combining a block of p(PFDA) with other polymer blocks, it is possible to create materials that self-assemble into well-defined nanostructures. These block copolymers can be used as surface-modifying additives, migrating to the surface of a coating to impart properties such as low surface energy and hydrophobicity. researchgate.net For example, a diblock terpolymer containing a p(PFDA) block has been shown to migrate to the surface of a coating, effectively modifying its surface properties. researchgate.net
Furthermore, nanoparticles synthesized from p(PFDA) are being investigated as potential drug delivery vehicles. myuchem.com The hydrophobic and biocompatible nature of the polymer, combined with the ability to form nanoparticles, makes it a candidate for encapsulating and delivering therapeutic agents. myuchem.com
Low Friction Surfaces for Microfluidic and Biomedical Devices
The ability to control and reduce friction at the interface between a material and a biological or fluidic environment is critical for the performance and longevity of many advanced devices. PPFDA is being actively researched for its potential to create low-friction surfaces, primarily due to the low surface energy imparted by its perfluorinated side chains.
One of the key strategies in this area involves the synthesis of block copolymer brushes containing PPFDA. For instance, copolymer brushes of poly(1H,1H,2H,2H-perfluorodecyl acrylate) (PPFDA) and [2-(methacryloyloxy)ethyl] trimethylammonium chloride (PMETAC) have been developed. These polymer brushes are designed to reduce friction in microfluidic and biomedical devices. sigmaaldrich.com The distinct properties of the two polymer blocks allow for the creation of surfaces with tailored functionalities, where the PPFDA segments contribute to a low-friction interface.
The synthesis of PPFDA thin films with controlled properties is crucial for these applications. Initiated Chemical Vapor Deposition (iCVD) has emerged as a valuable technique for creating these films. This method allows for the deposition of thin polymer layers while preserving the functional groups of the monomer. Research into the iCVD of PPFDA has shown that the crystallographic orientation and morphology of the resulting film can be precisely controlled by adjusting process parameters such as filament and substrate temperatures. For example, lower substrate temperatures during iCVD can lead to increased crystallinity in the PPFDA film. Conversely, increasing the substrate temperature can result in smoother, more amorphous films. This level of control is essential for tuning the surface properties to achieve the desired low-friction characteristics for specific applications.
Exploration in Electronic Encapsulation Materials
The protection of sensitive electronic components from environmental factors such as moisture, heat, and corrosive agents is paramount for their reliability and lifespan. The inherent properties of fluoropolymers, such as hydrophobicity, thermal stability, and low dielectric constant, make them excellent candidates for electronic encapsulation. While research on PPFDA for this specific application is emerging, the properties of similar fluorinated polyacrylates provide strong evidence of its potential.
A closely related material, poly(1H,1H,2H,2H-perfluorooctylmethacrylate) (PFMA), has been investigated as a dielectric layer in electrowetting devices, showcasing properties that are highly desirable for electronic encapsulation. nih.gov Films of PFMA have demonstrated a dielectric constant of approximately 2.67, which is a critical property for insulating materials in electronics as it prevents electrical interference between components. nih.gov Furthermore, these films exhibit a high breakdown voltage of 210 V, indicating their ability to withstand strong electric fields without losing their insulating properties. nih.gov
The method of fabrication also plays a significant role in the performance of these materials. For instance, PFMA films can be created through the spray coating of a nanoemulsion, a technique that allows for the formation of continuous and dense films. nih.gov This process can yield films with a surface relief of less than 20 nm, ensuring a uniform and defect-free coating. nih.gov Moreover, the polyacrylate backbone of these polymers provides excellent adhesion, a crucial factor for ensuring the long-term integrity of the encapsulation. In adhesion tests, PFMA layers have shown an adhesive strength that is five times greater than that of common adhesive tape. nih.gov
The combination of a low dielectric constant, high breakdown voltage, excellent film-forming properties, and strong adhesion suggests that PPFDA, with its similar chemical structure, is a highly promising material for the next generation of electronic encapsulation solutions.
| Property | Value | Reference |
| Dielectric Constant | ~2.67 | nih.gov |
| Breakdown Voltage | 210 V | nih.gov |
| Surface Relief | < 20 nm | nih.gov |
| Adhesion | 5x greater than common adhesive tape | nih.gov |
Computational and Theoretical Investigations in 1h,1h Perfluoro N Decyl Acrylate Research
Molecular Dynamics Simulations for Surface Characterization and Interfacial Behavior
Molecular Dynamics (MD) simulations are a cornerstone of computational research on fluorinated surfaces. These simulations model the interactions and movements of atoms and molecules over time, providing a dynamic picture of surface and interfacial phenomena.
For long-chain perfluorinated acrylate (B77674) polymers, MD simulations are employed to understand the orientation of the fluorinated side chains at the surface. The arrangement of these chains is critical as it dictates the surface's chemical presentation to the external environment. Simulations can reveal how the perfluoroalkyl groups preferentially orient themselves at the polymer-air interface to minimize surface energy, leading to the characteristic low adhesion and high contact angles of these materials.
In a study on coatings created from a similar monomer, (1H,1H,2H,2H)-Perfluorodecyl acrylate (PFDA), MD simulations were used to model the water-polymer interface. researchgate.net The models helped to distinguish the specific chemical contributions to hydrophobicity from the effects of surface roughness. researchgate.net Simulations can quantify the density of water molecules near the fluorinated surface and analyze the ordering of the polymer chains, providing a molecular basis for the observed macroscopic wetting behavior. researchgate.net By varying parameters such as the orientation of the terminal CFx groups in the model, researchers can probe their specific impact on the water contact angle. researchgate.net
These simulations typically rely on force fields, which are sets of parameters that describe the potential energy of the system. The accuracy of the simulation is highly dependent on the quality of these parameters.
Table 1: Example of Molecular Dynamics Simulation Parameters for Water-Polymer Interface Study (Note: This table is illustrative of parameters used in simulations of similar fluorinated systems, such as those involving PFDA-coated surfaces and SPC/E water models)
| Parameter | Description | Typical Value/Model |
| Water Model | Defines the geometry and interaction parameters of water molecules. | SPC/E (Extended Simple Point Charge) |
| Force Field | Describes the interatomic potentials for the polymer. | Polymer-specific force field |
| Temperature | The simulated temperature of the system. | 298 K (25 °C) |
| Pressure | The simulated pressure of the system. | 1 atm |
| Simulation Time | The duration over which the system's evolution is tracked. | Nanoseconds (ns) |
| Integration Timestep | The small time increment used in the simulation algorithm. | 1-2 femtoseconds (fs) |
Integrated Computational and Experimental Approaches for Rational Material Design
The most powerful application of computational methods comes from their integration with experimental research. This synergy allows for a "rational design" approach, where simulations guide experimental efforts and experimental results validate and refine computational models.
A combined modeling and experimental workflow can effectively decouple the complex interplay between surface chemistry and surface topography (roughness), both of which influence properties like hydrophobicity. npl.co.uk For instance, researchers have used a Dielectric Barrier Discharge (DBD) plasma to create coatings from (1H,1H,2H,2H)-Perfluorodecyl acrylate. inrim.it MD simulations were then used to analyze the ideal, chemically smooth surface, providing a theoretical maximum for the water contact angle based on chemistry alone. researchgate.net
When experimental measurements of the contact angle on the actual plasma-polymerized surface yielded higher values, the difference could be attributed to the surface's micro- or nano-scale roughness induced by the deposition process. researchgate.net This integrated approach provides a quantitative understanding of how each factor contributes to the final material properties, offering a clear path for optimizing manufacturing protocols to achieve desired surface characteristics, such as super-hydrophobicity. researchgate.netinrim.it This process is crucial for designing materials for applications requiring self-cleaning, non-fouling, or hydrophobic surfaces. npl.co.uk
Predictive Modeling of Surface Free Energy and Wetting Phenomena
Predictive modeling aims to forecast the macroscopic properties of a material, such as its surface free energy and wetting behavior, from its chemical structure. For surfaces coated with 1H,1H-Perfluoro-n-decyl acrylate, the primary characteristic is their ability to repel liquids, a property known as omniphobicity when it extends to oils and other low-surface-tension liquids. acs.org
Theoretical models of wetting, such as those described by the Wenzel and Cassie-Baxter equations, are often used to predict how surface roughness will amplify the intrinsic hydrophobicity of the fluorinated material. arxiv.org However, these classical theories often assume infinite droplet sizes and may not fully capture the behavior of small droplets where the three-phase contact line is significantly affected by local surface features. arxiv.org
More advanced computational models, such as phase-field modeling and classical density functional theory, offer a more detailed description of wetting phenomena. nih.govarxiv.org
Phase-Field Models: These models treat the interface between liquid, vapor, and solid as a continuous transition zone rather than a sharp line. nih.gov They can simulate complex dynamic wetting events, including the pinning of a droplet's contact line on a rough surface, which gives rise to contact angle hysteresis (the difference between the advancing and receding contact angles). arxiv.orgnih.gov
Density Functional Theory (DFT): In the context of wetting, classical DFT can be used to predict the adsorption behavior of a fluid on a solid surface by calculating the free energy of the system. arxiv.org It can determine key properties like the wetting temperature and the contact angle's dependence on temperature, providing a bridge between molecular interactions and macroscopic wetting. arxiv.org
These predictive models are essential tools for screening new material formulations and for understanding the fundamental physics that governs the interaction of liquids with low-energy surfaces created from compounds like this compound.
Table 2: Key Concepts in Predictive Wetting Models
| Concept | Description | Relevance to Fluorinated Surfaces |
| Surface Free Energy (SFE) | The excess energy at the surface of a material compared to the bulk. | Perfluorinated chains are used to create surfaces with exceptionally low SFE. npl.co.uk |
| Static Contact Angle (θS) | The angle where a liquid-vapor interface meets a solid surface at equilibrium. | A primary measure of wettability; high values indicate hydrophobicity. acs.org |
| Contact Angle Hysteresis (CAH) | The difference between the advancing (θA) and receding (θR) contact angles. | Indicates the "stickiness" of a droplet and is influenced by chemical and topographical heterogeneity. arxiv.org |
| Wenzel State | A wetting regime where the liquid fully penetrates the rough structures of the surface. | Enhances the intrinsic wettability (hydrophilic surfaces become more hydrophilic, hydrophobic more hydrophobic). arxiv.org |
| Cassie-Baxter State | A wetting regime where the liquid is suspended on top of the roughness features, trapping air underneath. | Leads to super-hydrophobicity and low sliding angles, a key goal for self-cleaning surfaces. arxiv.org |
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions and Research Findings
1H,1H-Perfluoro-n-decyl acrylate (B77674) has been a subject of significant academic research, primarily due to the unique properties conferred by its highly fluorinated side chain. Research has established it as a critical monomer for the synthesis of advanced functional polymers with exceptionally low surface tension, hydrophobicity, and oleophobicity.
A major area of academic contribution lies in the synthesis and characterization of its homopolymers and copolymers. The monomer is readily polymerized through various techniques, including conventional emulsion polymerization, initiated Chemical Vapor Deposition (iCVD), and controlled radical polymerization methods like Activators Re-generated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP). chemicalbook.comacs.orgresearchgate.net The resulting polymer, poly(1H,1H-perfluoro-n-decyl acrylate), is noted for its excellent thermal stability and hydrophobic character. sigmaaldrich.comresearchgate.net
Key research findings have focused on controlling the polymer's structure to tailor its surface properties. Studies using iCVD have demonstrated that the molecular organization and crystalline structure of poly(this compound) thin films can be precisely controlled by adjusting process parameters such as substrate and filament temperatures. acs.org This control allows for the tuning of surface morphology and wettability. The self-organization of the perfluorinated side chains into ordered lamellar structures is responsible for the material's pronounced hydrophobic and oleophobic properties. acs.org
Furthermore, significant research has been conducted on creating block copolymers incorporating this compound. These copolymers have been synthesized with monomers like methyl methacrylate (B99206) and various acrylates to create materials with distinct phase-separated domains. researchgate.net These materials are investigated for a range of applications, from friction-reducing surfaces in biomedical and microfluidic devices to specialized coatings. myuchem.com Academic work has also highlighted its potential as a precursor for nanoparticles designed for drug delivery, with the ability to cross the blood-brain barrier. sigmaaldrich.commyuchem.com
Table 1: Summary of Key Research Findings
| Research Area | Key Findings | Primary Synthesis/Analysis Method | References |
|---|---|---|---|
| Thin Film Deposition | The crystalline structure and surface morphology of poly(this compound) films can be finely tuned by process parameters, affecting wettability and other surface properties. | Initiated Chemical Vapor Deposition (iCVD), X-ray Diffraction (XRD), Atomic Force Microscopy (AFM) | acs.org |
| Block Copolymer Synthesis | Successful synthesis of diblock copolymers with low dispersity using this compound as a monomer block. | ARGET ATRP, Size Exclusion Chromatography (SEC), Differential Scanning Calorimetry (DSC) | researchgate.net |
| Surface Modification | Polymers based on this monomer are effective for creating hydrophobic, oleophobic, and anti-fouling surfaces for textiles and biomedical devices. | Emulsion Polymerization, Surface Coating | chemicalbook.commyuchem.com |
| Biomedical Applications | Used as a precursor to synthesize nanoparticles capable of acting as drug carriers, potentially for targeted transport of neuroprotective agents. | Polymerization to form nanoparticles | sigmaaldrich.commyuchem.com |
Identification of Current Challenges and Knowledge Gaps
Despite the progress, several challenges and knowledge gaps remain in the research surrounding this compound and its polymers.
One of the primary challenges lies in the complexity of its polymerization and processing. While techniques like iCVD offer precise control over the final polymer structure, achieving this control requires sophisticated equipment and a deep understanding of the deposition kinetics. acs.org Similarly, the synthesis of well-defined block copolymers often necessitates specialized and sensitive techniques like ARGET ATRP, which can be challenging to scale up for industrial production. researchgate.net
A significant knowledge gap exists concerning the long-term behavior and biocompatibility of materials derived from this monomer. While its polymers are used to create biocompatible and anti-fouling coatings, comprehensive, long-term in-vivo studies are not widely reported in the reviewed literature. sigmaaldrich.commyuchem.com Understanding the degradation pathways and potential biological impact of these fluorinated polymers over extended periods is crucial for medical applications.
Furthermore, there is a broader environmental concern associated with fluorinated compounds in general. researchgate.net While research highlights the functional benefits of poly(this compound), there is a lack of specific data on its environmental fate, persistence, and lifecycle analysis. This gap is critical to address for sustainable development and application of these materials.
Finally, while surface properties are well-documented, a more comprehensive understanding of the bulk mechanical, rheological, and viscoelastic properties of its homopolymers and copolymers is needed. This knowledge is essential for predicting material performance in applications that involve mechanical stress or deformation, beyond just surface coatings.
Outlook for Future Research Trajectories and Potential Innovations
Future research on this compound is poised to follow several promising trajectories, driven by the need for high-performance and "smart" materials.
A key direction will be the continued development of advanced synthesis methods. Further exploration of vapor deposition techniques and controlled polymerization processes could lead to the fabrication of complex, hierarchical structures with unprecedented control over surface energy and topography. acs.org This could unlock innovations in areas such as liquid-repellent surfaces, microfluidics with minimal drag, and advanced optical films.
The biomedical field presents a significant opportunity for innovation. Future research will likely focus on designing more sophisticated drug delivery vehicles based on block copolymers of this compound. sigmaaldrich.commyuchem.com By tailoring the copolymer structure, it may be possible to create "stealth" nanoparticles that can evade the immune system and release therapeutic agents in a highly controlled, targeted manner. Another avenue is the development of advanced anti-infective coatings for medical implants and devices that resist biofilm formation.
Addressing the environmental knowledge gaps is another critical future trajectory. Research into developing more sustainable, fluorine-free alternatives or creating biodegradable or recyclable versions of these fluoropolymers will be crucial. This involves fundamental chemistry to design new monomers or polymer backbones that retain the desired properties while minimizing environmental persistence.
Finally, there is potential for innovation in the field of advanced textiles and electronics. Integrating polymers of this compound into fabrics could lead to self-cleaning, breathable, and protective clothing. In electronics, its dielectric and hydrophobic properties could be harnessed for creating protective coatings for sensitive components.
Q & A
Q. What are the established methods for synthesizing 1H,1H-Perfluoro-n-decyl acrylate, and what are their key considerations?
The most robust method for synthesizing high-purity this compound is initiated chemical vapor deposition (iCVD) . Key parameters include substrate temperature (optimized between 20–40°C) and monomer partial pressure (0.5–1.5 Torr), which directly influence deposition rates (up to 375 nm/min) and molecular weights (up to 177,300 g/mol) . Inhibitors like MEHQ (100–300 ppm) are critical to prevent premature polymerization during storage or synthesis . Post-synthesis purification via fractional distillation under reduced pressure (90°C/4 mmHg) ensures removal of unreacted monomers .
Q. How should researchers handle and store this compound to ensure stability and safety?
Due to its acute toxicity (Oral/Acute Tox. 4) and irritant properties, handling requires PPE (gloves, goggles) and ventilation. Storage at 2–8°C in amber glass vials with MEHQ stabilizer (200–300 ppm) prevents thermal degradation and polymerization . Safety protocols mandate immediate rinsing with water upon skin/eye contact (S26, S37/39) .
Q. What characterization techniques are essential for verifying the purity and structure of this compound?
- FTIR Spectroscopy : Confirms retention of fluorinated moieties (C-F stretches at 1150–1250 cm⁻¹) and acrylate groups (C=O at 1720 cm⁻¹) .
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies fluorine content (F1s peak at 689 eV) and detects cross-linking absence .
- Refractive Index (1.337) and Density (1.637 g/cm³) : Validate purity against technical specifications .
Advanced Research Questions
Q. How can deposition parameters in iCVD be optimized to achieve desired molecular weights and film properties?
- Substrate Temperature : Lower temperatures (e.g., 20°C) increase monomer surface concentration, enhancing deposition rates and molecular weights .
- Monomer Partial Pressure : Higher pressures (≥1.2 Torr) improve polymerization efficiency but require balancing with vapor pressure constraints (0.333 mmHg at 25°C) .
- Post-Deposition Annealing : Reduces film roughness (14.9–19.8 nm RMS), improving hydrophobicity (contact angle: 120.8°±1.2°) .
Q. What strategies mitigate thermal degradation during high-temperature processing of poly(this compound) materials?
Q. How do researchers resolve contradictions in contact angle measurements across studies on PFDA-based coatings?
Discrepancies often arise from surface roughness variations (14.9–19.8 nm RMS) and measurement techniques (static vs. dynamic contact angles). Standardizing substrates (e.g., silicon wafers) and using atomic force microscopy (AFM) to correlate roughness with hydrophobicity can reconcile data .
Q. What are the challenges in functionalizing PFDA-based polymer brushes for biomedical applications?
- Biocompatibility : Fluorinated chains may hinder cell adhesion; surface grafting with PEG or zwitterionic polymers improves compatibility .
- Hydrolytic Stability : Hydrolysis of acrylate esters in physiological pH can be mitigated by cross-linking with diacrylates (e.g., ethylene glycol dimethacrylate) .
Q. How do regulatory restrictions on PFAS impact the use of this compound in research?
Under OEKO-TEX® STANDARD 100 (2024), PFDA is classified as a "substance of very high concern" (SVHC). Researchers must document environmental release thresholds (<1 ppm in effluents) and explore non-fluorinated alternatives for long-term viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
